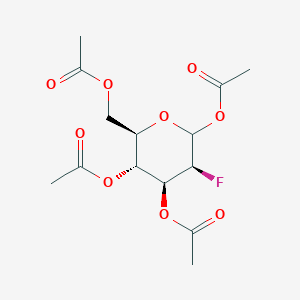

2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate

Description

2-Deoxy-2-fluoro-D-mannopyranose tetraacetate (CAS 141395-49-5, molecular formula C₁₄H₁₉O₉F, molecular weight 350.294) is a fluorinated carbohydrate derivative where four hydroxyl groups of the mannopyranose backbone are acetylated, and the 2-hydroxyl is replaced by fluorine. This compound is a critical intermediate in synthesizing radiopharmaceuticals like 2-deoxy-2-[¹⁸F]fluoro-D-glucose (FDG), a positron emission tomography (PET) imaging agent . The fluorine substitution and acetylation enhance stability and reactivity, enabling precise nucleophilic radiofluorination .

Properties

Molecular Formula |

C14H19FO9 |

|---|---|

Molecular Weight |

350.29 g/mol |

IUPAC Name |

[(2R,3R,4S,5S)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate |

InChI |

InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 |

InChI Key |

KIPRSJXOVDEYLX-DYPLGBCKSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate typically involves the fluorination of protected mannose derivatives. One common method is the use of diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the second carbon position . The reaction conditions often involve the use of anhydrous solvents and low temperatures to ensure high yield and selectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Nucleophilic Fluorination via Triflate Displacement

DFMT serves as a precursor for synthesizing fluorinated sugars through S<sub>N</sub>2 displacement of triflate groups. This reaction is pivotal in producing radiolabeled compounds like 2-deoxy-2-[<sup>18</sup>F]fluoro-D-glucose (FDG) .

Mechanism :

-

The triflate group at the C2 position acts as a leaving group.

-

Fluoride ions (e.g., KF/Kryptofix 2.2.2) nucleophilically attack the anomeric carbon, replacing the triflate .

Key Conditions :

| Parameter | Value/Reagent |

|---|---|

| Solvent | Acetonitrile or DMSO |

| Temperature | 80–100°C |

| Reaction Time | 10–15 minutes |

| Radiochemical Yield | 50%–68% (for <sup>18</sup>F-FDG) |

Hydrolysis of Acetyl Protecting Groups

DFMT undergoes acid- or base-catalyzed hydrolysis to remove acetyl groups, yielding deprotected fluorinated sugars. This step is essential for generating biologically active compounds .

Reaction Pathway :

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Efficiency :

Enzymatic Phosphorylation

DFMT-derived deacetylated analogs (e.g., 2-deoxy-2-fluoro-D-mannose) interact with carbohydrate-metabolizing enzymes, enabling applications in metabolic studies .

Hexokinase Activity :

-

Substrate : 2-Deoxy-2-fluoro-D-mannose.

-

Reaction : Phosphorylation at C6 by hexokinase, forming 2-fluoro-D-mannose-6-phosphate.

-

Kinetics :

Epimerization and Stereochemical Inversion

DFMT participates in Lattrell–Dax epimerization to invert stereochemistry at C2, critical for synthesizing non-natural sugar analogs .

Procedure :

-

Convert the C2 hydroxyl to a triflate.

-

Treat with sodium nitrite in acetic acid to invert configuration .

Yield : 65% for equatorial-to-axial inversion .

Orthoester Formation and Ring-Opening

DFMT intermediates form 1,2-orthoesters during synthesis, which hydrolyze to expose reactive hydroxyl groups .

Reaction Sequence :

-

Orthoester Formation :

-

Hydrolysis :

Comparative Reactivity of Functional Groups

Scientific Research Applications

There appears to be some confusion in the query, as the compound requested is "2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate," but the search results primarily discuss "2-deoxy-2-fluoro-D-glucose (FDG)" and "2-deoxy-2-fluoro-D-mannopyranose". 2-deoxy-2-fluoro-D-mannopyranose is a 2-deoxy-2-fluorohexopyranose related to D-mannopyranose . 2-deoxy-2-fluoro-D-glucose (FDG) is a glucose analog . Some search results discuss related compounds and their applications, but not specifically the tetraacetate form.

Here's what can be gathered from the search results:

2-Deoxy-2-fluoro-D-glucose (FDG)

- Plant Imaging: FDG's applications are being explored in plant imaging to understand its translocation and metabolism in plants . It acts as a tracer in in vivo imaging studies . Once taken up by plant cells, it metabolizes into compounds like FDG-6-phosphate, 2-deoxy-2-fluoro-maltose, 2-deoxy-2-fluoro-gluconic acid and uridine-diphosphate-FDG .

- Medical Diagnostics and Animal Studies: FDG is used as a surrogate for radioactive glucose to trace glucose uptake and metabolism in metabolically active tissues such as the brain or cancerous cells . It has been utilized in clinical and animal studies for tumor diagnostics, functional brain imaging, monitoring disease progression, and studying physiological and biochemical pathways .

Fluorine-18 Labeled L-Rhamnose Derivatives

- PET Tracers: Fluorine-18-labeled L-rhamnose derivatives are being developed as potential PET tracers for various fungal and bacterial strains . Research has focused on synthesizing fluorine-18-labeled L-rhamnose derivatives and studying their biodistribution in mice .

2-Deoxy-2-fluoro-D-mannose

- Tumor Imaging Agent: Research indicates that 2-Deoxy-2-fluoro-D-mannose may have the same potential as 18F-FDG for PET tumor imaging, with better advantages regarding the imaging of brain tumors . 18F-FDM can be used to image tumors . It is taken up into tumor cells and trapped in tissues .

- Radiosynthesis: 2-Deoxy-2-fluoro-D-mannose can be produced by S<sub>N</sub>2 reaction .

Mechanism of Action

The mechanism of action of 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The fluorine atom at the second carbon position can influence the compound’s binding affinity and specificity to these enzymes, thereby modulating their activity . This can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-D-galactopyranose

- Structural Differences: This compound (CAS 262607-48-7) replaces the mannose backbone with galactose, altering the stereochemistry of hydroxyl groups (C4 axial in galactose vs. equatorial in mannose) .

- Reactivity: The galacto configuration may lead to different glycosylation outcomes due to steric and electronic effects. For example, fluorination efficiency in FDG synthesis is higher in mannose derivatives due to favorable leaving group orientation .

- Applications: Less commonly used in radiopharmaceuticals compared to the manno analog, but valuable in synthesizing galactose-containing glycoconjugates .

2-Deoxy-β-D-arabino-hexopyranose Tetraacetate

- Structural Differences: The arabino configuration (CAS 16750-07-5) features distinct stereochemistry at C3 and C4, resulting in a planar hydroxyl arrangement compared to the axial-equatorial pattern in manno derivatives .

- Stability: Reduced steric hindrance in the arabino form may increase susceptibility to hydrolysis compared to the manno derivative .

- Applications : Primarily used in glycosylation studies to explore stereochemical effects on enzyme recognition .

4-O-(2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl)-D-mannopyranose Tetraacetate

- Structural Differences: This disaccharide derivative (CAS 123809-59-6) contains two mannose units linked via an α-glycosidic bond, with all hydroxyls acetylated .

- Reactivity: The additional mannose unit complicates synthetic routes but enhances utility in oligosaccharide synthesis .

- Solubility: Lower solubility in polar solvents compared to monomeric tetraacetates due to increased molecular weight .

Physicochemical and Spectroscopic Comparisons

FT-IR Spectroscopy

- 2-Deoxy-2-fluoro-D-mannopyranose tetraacetate: Exhibits acetyl group absorptions at ~2959 cm⁻¹ (C-H stretching) and 1740–1750 cm⁻¹ (C=O stretching), consistent with other tetraacetates .

- Galacto vs. Manno Derivatives: Minor shifts in C=O stretching frequencies (~5–10 cm⁻¹) due to differences in hydrogen bonding and steric effects .

NMR Spectroscopy

- ¹³C-NMR: Fluorine at C2 in the manno derivative causes significant deshielding (~δ 90–100 ppm for C2), absent in non-fluorinated analogs .

- ¹H-NMR : Acetyl methyl protons resonate at δ 2.0–2.1 ppm in all tetraacetates, but coupling patterns differ due to sugar backbone stereochemistry .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves fluorination at the C2 position of D-mannose followed by selective acetylation. A validated approach includes:

- Fluorination : Using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents to replace the hydroxyl group at C2 with fluorine.

- Acetylation : Protecting remaining hydroxyl groups (C1, C3, C4, C6) with acetic anhydride under controlled conditions (e.g., pyridine as a catalyst, 0–5°C).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol) to achieve >98% purity. Monitor via TLC and NMR for acetyl group integration .

Q. How is the structural integrity of 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to verify fluorination (e.g., absence of C2-OH signal, fluorine coupling patterns) and acetylation (δ ~2.0–2.2 ppm for CH groups).

- Mass Spectrometry : ESI-TOF or MALDI-TOF to confirm molecular weight (e.g., calculated for CHFNO: 381.3 g/mol).

- X-ray Crystallography (if crystalline): Resolve absolute configuration and confirm tetraacetate substitution pattern .

Q. What are the primary applications of this compound in glycobiology research?

- Methodological Answer : It serves as:

- Glycosyl Donor : In oligosaccharide synthesis, leveraging its acetyl groups as transient protecting groups for regioselective glycosylation.

- Metabolic Probe : Fluorine incorporation allows tracking via NMR in studies of carbohydrate metabolism or enzyme specificity (e.g., mannose-processing kinases) .

Advanced Research Questions

Q. How does fluorination at C2 influence the conformational dynamics of D-mannopyranose tetraacetate in solution?

- Methodological Answer : Fluorine’s electronegativity alters ring puckering and anomeric effects. Use:

- Variable-Temperature NMR : Detect chair ↔ twist-boat equilibria by observing splitting patterns (e.g., axial vs. equatorial fluorine).

- DFT Calculations : Compare energy minima of fluorinated vs. non-fluorinated analogs to quantify steric/electronic effects.

- NOESY/ROESY : Identify spatial proximities between fluorine and adjacent protons to map preferred conformers .

Q. How can contradictory NMR symmetry data (e.g., unexpected signal splitting) be resolved for this compound?

- Methodological Answer : Apparent symmetry breaks may arise from dynamic processes or crystal packing. Strategies include:

- Dynamic NMR : Analyze coalescence temperatures to estimate exchange rates between conformers.

- Solid-State NMR : Compare solution vs. solid-state spectra to distinguish intrinsic asymmetry from environmental effects.

- Crystallographic Data : Validate static asymmetry in the crystal lattice, if present .

Q. What mechanistic insights can be gained from studying its reactivity in glycosylation reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect modifies glycosidic bond formation. Experimental approaches:

- Kinetic Isotope Effects (KIEs) : Compare / or / rates to probe transition states.

- Computational Modeling : DFT/MD simulations to visualize fluorine’s role in stabilizing oxocarbenium intermediates.

- Competition Experiments : React with acceptors of varying nucleophilicity to assess fluorine’s electronic impact on regioselectivity .

Q. How does 2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate interact with carbohydrate-binding proteins?

- Methodological Answer : Fluorine can disrupt hydrogen-bonding networks. Techniques include:

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (K) to lectins or antibodies vs. non-fluorinated analogs.

- X-ray Crystallography of Protein Complexes : Resolve fluorine’s spatial relationship with active-site residues (e.g., in concanavalin A).

- Molecular Dynamics Simulations : Track fluorine’s effect on protein-ligand stability over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.